A-867744

Beschreibung

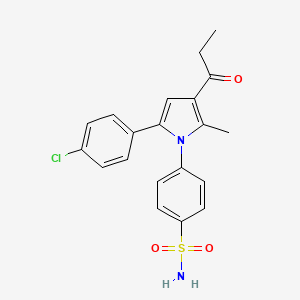

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[5-(4-chlorophenyl)-2-methyl-3-propanoylpyrrol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3S/c1-3-20(24)18-12-19(14-4-6-15(21)7-5-14)23(13(18)2)16-8-10-17(11-9-16)27(22,25)26/h4-12H,3H2,1-2H3,(H2,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABACVOXFUHDKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20142875 | |

| Record name | A-867744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20142875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000279-69-5 | |

| Record name | A-867744 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000279695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-867744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20142875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-867744 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6NW23A765 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-867744: An In-depth Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor

Introduction

A-867744 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes.[1][2] As a member of the pyrrole-sulfonamide class of compounds, this compound enhances the function of the α7 nAChR in the presence of an agonist like acetylcholine (ACh), rather than directly activating the receptor itself.[2] This property makes it a valuable research tool and a potential therapeutic agent for neurological and psychiatric disorders characterized by α7 nAChR hypofunction, such as Alzheimer's disease and schizophrenia.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological effects, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Core Mechanism of Action

This compound is classified as a type II PAM of the α7 nAChR.[1][2] This classification is based on its distinct effects on the receptor's kinetics. Unlike type I PAMs, which primarily increase the peak amplitude of agonist-evoked currents with minimal effect on desensitization, type II PAMs like this compound significantly prolong the duration of the current and slow the receptor's desensitization rate.[1][4] At higher concentrations, this compound can render ACh-evoked currents essentially non-decaying.[1]

The modulatory effect of this compound is achieved by binding to an allosteric site on the α7 nAChR, which is distinct from the orthosteric binding site where acetylcholine and other agonists bind.[1] This allosteric binding induces a conformational change in the receptor that increases the potency and maximal efficacy of agonists.[1] this compound does not displace the binding of α7-selective agonists, further confirming its allosteric mechanism.[3] Interestingly, while classified as a type II PAM, this compound can exhibit type I-like behavior under certain conditions, such as during brief agonist pulses, suggesting a complex and dynamic interaction with the receptor.[4]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Potency and Efficacy of this compound

| Parameter | Species/Cell Line | Agonist | Value | Reference |

| EC₅₀ (Potentiation) | Human α7 in Xenopus oocytes | Acetylcholine | ~1 µM | [1] |

| EC₅₀ (Potentiation) | Rat α7 in Xenopus oocytes | Acetylcholine | 1.12 µM | [5] |

| Emax (% of ACh-evoked current) | Rat α7 in Xenopus oocytes | Acetylcholine | 733% | [5] |

Table 2: Binding Affinity of this compound

| Parameter | Radioligand | Preparation | Value | Reference |

| Kᵢ | [³H]A-585539 | Rat cortex | 23 nM | [1] |

Table 3: Selectivity of this compound

| Receptor Subtype | Effect | Reference |

| α3β4 nAChR | No potentiation | [1] |

| α4β2 nAChR | No potentiation | [1] |

| 5-HT₃A Receptor | No potentiation | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of the α7 nAChR as modulated by this compound and the general workflows for the key experimental protocols used to characterize its mechanism of action.

Detailed Experimental Protocols

Two-Electrode Voltage Clamp in Xenopus Oocytes

This technique is used to measure ion channel activity in response to agonists and modulators in a heterologous expression system.

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the human or rat α7 nAChR subunit.

-

Incubation: Injected oocytes are incubated for 2-4 days at 18°C to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with recording solution.

-

Two microelectrodes are inserted into the oocyte, one for voltage clamping and one for current recording.

-

The oocyte is voltage-clamped at a holding potential of approximately -70 mV.

-

-

Drug Application:

-

A baseline is established by perfusing with the recording solution.

-

The agonist (e.g., acetylcholine) is applied to elicit an inward current.

-

This compound is co-applied with the agonist to measure its modulatory effect on the current.

-

-

Data Analysis: The peak amplitude, decay kinetics, and potentiation of the current are measured and analyzed to determine EC₅₀ and Emax values.

Whole-Cell Patch Clamp in Hippocampal Neurons

This method allows for the recording of ion channel activity in native neurons within brain slices.

-

Slice Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from rats.

-

Neuron Identification: Interneurons in the CA1 stratum radiatum or granule cells in the dentate gyrus are visually identified.

-

Patch Clamp Recording:

-

A glass micropipette filled with intracellular solution is used to form a high-resistance seal (gigaohm seal) with the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration.

-

The neuron is voltage-clamped at a holding potential of approximately -70 mV.

-

-

Drug Application:

-

Agonists (e.g., choline) are applied locally to evoke α7 nAChR-mediated currents.

-

This compound is applied to the bath to assess its effect on the agonist-evoked currents and spontaneous inhibitory postsynaptic currents.

-

-

Data Analysis: Changes in current amplitude, kinetics, and frequency of synaptic events are analyzed.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate the membrane fraction containing the α7 nAChRs.

-

Binding Reaction:

-

The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that binds to the α7 nAChR (e.g., [³H]A-585539).

-

Varying concentrations of the unlabeled test compound (this compound) are added to compete for binding.

-

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures changes in intracellular calcium concentration as an indicator of ion channel activation.

-

Cell Culture: A cell line stably expressing the α7 nAChR is cultured in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition:

-

A baseline fluorescence is measured.

-

The agonist is added to the wells to stimulate calcium influx through the activated α7 nAChRs.

-

This compound is added in the presence of the agonist to measure its effect on the calcium response.

-

-

Fluorescence Measurement: The change in fluorescence intensity is measured over time using a plate reader.

-

Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. The potency and efficacy of this compound in potentiating the agonist-induced calcium flux are determined.

Conclusion

This compound is a well-characterized type II positive allosteric modulator of the α7 nicotinic acetylcholine receptor. Its mechanism of action involves binding to an allosteric site, leading to a potentiation of agonist-evoked currents and a significant slowing of receptor desensitization. The quantitative data from a variety of in vitro assays demonstrate its potency, selectivity, and unique pharmacological profile. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other α7 nAChR modulators. The distinct mechanism of this compound makes it a critical tool for understanding the complex pharmacology of the α7 nAChR and holds promise for the development of novel therapeutics for cognitive disorders.

References

- 1. Type I-like behavior of the type II α7 nicotinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro pharmacological characterization of a novel allosteric modulator of alpha 7 neuronal acetylcholine receptor, 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (this compound), exhibiting unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oocyte triplet pairing for electrophysiological investigation of gap junctional coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of a novel positive allosteric modulator of the α1A-Adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

A-867744: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of A-867744, a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). We delve into the discovery of this novel pyrrole-sulfonamide, detailing its synthesis and exploring its unique pharmacological profile. This document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its mechanism of action and development workflow through signaling pathway and process diagrams.

Discovery and Pharmacological Profile

This compound, chemically known as 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide, was identified through the optimization of a series of pyrrole-sulfonamides as positive allosteric modulators of the α7 nAChR.[1] It is classified as a Type II PAM, characterized by its ability to increase the amplitude of agonist-evoked currents and significantly prolong their duration by slowing receptor desensitization.[2][3][4]

This compound exhibits a unique pharmacological profile that distinguishes it from other α7 nAChR PAMs. Notably, during brief agonist pulses, it can elicit a Type I-like modulation, augmenting currents while maintaining their rapid kinetics.[2] This dual behavior suggests a complex interaction with the receptor, potentially offering therapeutic advantages by preserving the temporal precision of cholinergic signaling under certain conditions.[2][5] The compound is brain penetrant and has demonstrated efficacy in rodent models of sensory gating, a key translational model for cognitive deficits in neuropsychiatric disorders.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Species/System | Agonist | Value | Reference |

| EC50 | Human α7 nAChR (Xenopus oocytes) | Acetylcholine | ~1 µM | [4] |

| IC50 | Human α7 receptor ACh-evoked currents | Acetylcholine | 0.98 µM | [6] |

| IC50 | Rat α7 receptor ACh-evoked currents | Acetylcholine | 1.12 µM | [6] |

| Ki | Rat Cortex (agonist binding displacement) | --INVALID-LINK---A-585539 | 23 nM | [4] |

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Activity | Reference |

| 5-HT3A | No activity | [6] |

| α3β4 nAChR | No activity | [6] |

| α4β2 nAChR | No activity | [6] |

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, as described in the discovery publication by Faghih et al. (2009). The core pyrrole scaffold is constructed and subsequently functionalized to yield the final compound.

Experimental Protocol: Synthesis of 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (this compound)

This protocol is a generalized representation based on the published literature. Specific reaction conditions, purification methods, and yields can be found in the primary reference.

Step 1: Synthesis of the Pyrrole Core The synthesis typically starts with the construction of the substituted pyrrole ring. This can be achieved through various established methods for pyrrole synthesis, such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine. In the case of this compound, the precursors would be appropriately substituted to introduce the 4-chlorophenyl and methyl groups at the desired positions.

Step 2: Acylation of the Pyrrole Ring Once the pyrrole core is formed, the propionyl group is introduced at the 3-position. This is typically accomplished through a Friedel-Crafts acylation reaction, where the pyrrole is treated with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst.

Step 3: N-Arylation of the Pyrrole The final key step involves the N-arylation of the pyrrole with a benzenesulfonamide moiety. This is often achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination, coupling the pyrrole nitrogen with a suitable 4-halobenzenesulfonamide derivative.

Step 4: Final Product Isolation and Purification The crude product is then purified using standard techniques such as column chromatography and recrystallization to afford this compound as a pure solid. Characterization is performed using techniques like NMR, mass spectrometry, and elemental analysis to confirm the structure and purity.

Experimental Methodologies

The characterization of this compound involves a range of in vitro and in vivo assays to determine its potency, selectivity, and functional effects.

Electrophysiology

Objective: To measure the potentiation of α7 nAChR-mediated currents by this compound.

Methodology:

-

Cell Culture and Receptor Expression: Human embryonic kidney (HEK293) cells or Xenopus laevis oocytes are transiently or stably transfected with the cDNA encoding the human or rat α7 nAChR subunit.

-

Whole-Cell Patch-Clamp Recording:

-

Cells are voltage-clamped at a holding potential of -60 to -80 mV.

-

The agonist, typically acetylcholine (ACh) or choline, is applied at a sub-maximal concentration (e.g., EC10-EC20) to elicit a baseline current.

-

This compound is co-applied with the agonist at varying concentrations to determine its potentiating effect.

-

Currents are recorded and analyzed to measure the increase in peak current amplitude and the change in decay kinetics (desensitization).

-

Concentration-response curves are generated to calculate the EC50 or IC50 of this compound.

-

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound to the α7 nAChR.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the α7 nAChR are homogenized and centrifuged to isolate the membrane fraction containing the receptors.

-

Competition Binding Assay:

-

Membrane preparations are incubated with a fixed concentration of a radiolabeled α7 nAChR agonist (e.g., [3H]A-585539) and increasing concentrations of unlabeled this compound.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The radioactivity of the filters is measured using a scintillation counter.

-

The data is analyzed to determine the IC50 of this compound, from which the inhibition constant (Ki) can be calculated.

-

In Vivo Sensory Gating

Objective: To assess the ability of this compound to normalize sensory gating deficits in an animal model.

Methodology:

-

Animal Model: DBA/2 mice, which exhibit a natural deficit in sensory gating, are commonly used.

-

Auditory Evoked Potentials (P50):

-

Animals are implanted with recording electrodes in the hippocampus.

-

A paired-click paradigm is used, where two auditory stimuli (S1 and S2) are presented with a short inter-stimulus interval (e.g., 500 ms).

-

The P50 wave of the auditory evoked potential is recorded in response to both stimuli.

-

In unimpaired animals, the response to the second stimulus (S2) is significantly attenuated (gated) compared to the first (S1).

-

This compound is administered to the animals, and the P50 gating ratio (S2/S1) is measured to determine if the compound can restore normal sensory gating.

-

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the signaling pathway of the α7 nAChR and the experimental workflow for the discovery and characterization of this compound.

Caption: Signaling pathway of the α7 nAChR modulated by this compound.

Caption: Discovery and development workflow for this compound.

References

- 1. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. giffordbioscience.com [giffordbioscience.com]

A-867744: A Type II Positive Allosteric Modulator for the α7 Nicotinic Acetylcholine Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

A-867744, chemically known as 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide, is a potent and selective type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1] As a type II PAM, this compound enhances the receptor's response to agonists not only by increasing the peak current but also by significantly slowing the receptor's desensitization rate.[2][3] This unique pharmacological profile makes it a valuable tool for studying the physiological and pathological roles of the α7 nAChR and a potential therapeutic agent for cognitive deficits associated with neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Data Presentation

The following tables summarize the key quantitative data for this compound's activity at the α7 nAChR.

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Species | Expression System | Agonist | Value | Reference |

| EC₅₀ | Human | Xenopus oocytes | Acetylcholine | ~1.0 µM | [1] |

| EC₅₀ | Rat | Xenopus oocytes | Acetylcholine | 1.12 µM | [4] |

| Eₘₐₓ | Human | Xenopus oocytes | Acetylcholine | 733% of ACh-evoked current | [4] |

| Kᵢ | Rat | Cortex | --INVALID-LINK---A-585539 | 23 nM | [1] |

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Activity | Reference |

| α3β4 nAChR | No potentiation | [1] |

| α4β2 nAChR | No potentiation | [1] |

| 5-HT₃ₐ | No potentiation | [1] |

Mechanism of Action

This compound functions as a type II PAM, which means it binds to an allosteric site on the α7 nAChR, distinct from the orthosteric site where acetylcholine (ACh) and other agonists bind. This binding potentiates the receptor's function in two primary ways:

-

Increased Agonist Potency and Efficacy: this compound increases the potency and maximal efficacy of agonists like ACh.[1]

-

Delayed Desensitization: A hallmark of type II PAMs, this compound significantly slows the desensitization of the α7 nAChR, leading to a prolonged ion channel opening in the presence of an agonist.[2][3] At high concentrations, ACh-evoked currents become essentially non-decaying.[1]

Interestingly, unlike some other α7 PAMs, this compound can displace the binding of the agonist --INVALID-LINK---A-585539, suggesting a unique interaction with the receptor that may induce conformational changes affecting the orthosteric site.[1][5] However, it does not displace the binding of the antagonist [³H]methyllycaconitine.[1]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is crucial for characterizing the modulatory effects of compounds on ion channels expressed in Xenopus oocytes.

Protocol:

-

Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNA encoding the human or rat α7 nAChR subunit. Incubate the oocytes for 2-7 days at 16-18°C in Barth's solution.

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with oocyte Ringer's solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.2).

-

Impale the oocyte with two glass microelectrodes (0.5-2.0 MΩ resistance) filled with 3 M KCl.

-

Voltage-clamp the oocyte at a holding potential of -50 to -70 mV.

-

Record whole-cell currents using a suitable amplifier and data acquisition system.

-

-

Drug Application:

-

Dissolve this compound in DMSO to create a stock solution and then dilute to the final concentration in the recording solution.

-

Apply the agonist (e.g., 100 µM acetylcholine) for a short duration (e.g., 2-5 seconds) to establish a baseline response.

-

Co-apply the agonist with varying concentrations of this compound to determine its potentiating effect. The pre-incubation time with this compound can vary, but a stable potentiation is typically observed within a few minutes.

-

-

Data Analysis: Measure the peak amplitude and decay kinetics of the agonist-evoked currents in the absence and presence of this compound. Calculate EC₅₀ and Eₘₐₓ values for the potentiating effect.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the α7 nAChR and to investigate its interaction with other ligands.

Protocol:

-

Membrane Preparation:

-

Dissect the desired brain region (e.g., rat cortex) and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation. Resuspend the final pellet in assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [³H]methyllycaconitine or --INVALID-LINK---A-585539), and varying concentrations of this compound or a competing ligand.

-

Incubate the mixture for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.

-

Define non-specific binding using a high concentration of a known α7 nAChR ligand (e.g., nicotine or unlabeled A-585539).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Calculate the specific binding at each concentration of the competing ligand and determine the Kᵢ value for this compound using the Cheng-Prusoff equation.

Auditory Sensory Gating in Rodents

This in vivo model assesses the ability of a compound to normalize sensory gating deficits, which are relevant to schizophrenia.

Protocol:

-

Animal Preparation:

-

Implant electrodes in the skull of adult male rats over the hippocampus or cortex to record auditory evoked potentials (AEPs).

-

Allow the animals to recover from surgery.

-

-

Auditory Gating Paradigm:

-

Place the animal in a sound-attenuating chamber.

-

Deliver pairs of auditory stimuli (clicks) with a short inter-stimulus interval (e.g., 500 ms). The interval between pairs should be longer (e.g., 10-15 seconds).

-

Record the AEPs, specifically the P50 or N40 wave.

-

-

Drug Administration:

-

Induce a sensory gating deficit by administering a psychomimetic agent such as amphetamine (e.g., 1-2 mg/kg, intraperitoneally).

-

Administer this compound at various doses before or after the amphetamine challenge.

-

-

Data Analysis:

-

Measure the amplitude of the AEP to the first (conditioning) and second (test) stimulus.

-

Calculate the gating ratio (Test Amplitude / Conditioning Amplitude). A ratio closer to zero indicates better sensory gating.

-

Compare the gating ratios between different treatment groups to assess the efficacy of this compound in reversing the amphetamine-induced deficit.

-

Signaling Pathways and Visualizations

Activation of the α7 nAChR by an agonist, potentiated by this compound, leads to the influx of cations, most notably Ca²⁺. This influx triggers a cascade of downstream signaling events.

References

- 1. In vitro pharmacological characterization of a novel allosteric modulator of alpha 7 neuronal acetylcholine receptor, 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (this compound), exhibiting unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two-electrode voltage clamp of Xenopus oocytes under high hydrostatic pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diversity of Nicotinic Acetylcholine Receptor Positive Allosteric Modulators Revealed by Mutagenesis and a Revised Structural Model - PMC [pmc.ncbi.nlm.nih.gov]

A-867744: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-867744 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognitive function and neuropsychiatric disorders. This document provides an in-depth overview of the pharmacological properties of this compound, including its binding characteristics, functional effects, and unique modulatory profile. Quantitative data are presented in tabular format for clarity, and detailed experimental methodologies are described. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction

The α7 nicotinic acetylcholine receptor is a key target for therapeutic intervention in a range of central nervous system disorders, including schizophrenia and Alzheimer's disease.[1] Positive allosteric modulators offer a nuanced approach to enhancing receptor function by potentiating the effects of the endogenous agonist, acetylcholine (ACh), rather than directly activating the receptor. This compound, chemically known as 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide, has emerged as a significant research tool due to its distinctive pharmacological profile as a type II PAM, which also exhibits characteristics of a type I PAM under certain conditions.[1][2][3]

Binding Characteristics

This compound interacts with the α7 nAChR at an allosteric site, distinct from the orthosteric site where acetylcholine binds.[2] Notably, it does not displace the binding of the α7-selective antagonist [3H]methyllycaconitine.[1] The binding affinity of this compound has been determined through radioligand binding assays.

| Parameter | Value | Assay Conditions | Reference |

| Ki | 23 nM | Displacement of [3H]A-585539 binding in rat cortex | [1] |

In Vitro Pharmacology

The functional effects of this compound have been extensively characterized in various in vitro systems, including Xenopus oocytes expressing recombinant human or rat α7 nAChRs and native receptors in rat brain slices.

Potency and Efficacy

This compound potentiates ACh-evoked currents at α7 nAChRs with micromolar potency. Its efficacy is demonstrated by a significant increase in the maximal agonist response.

| Parameter | Value (human α7) | Value (rat α7) | Assay System | Reference |

| EC50 | 0.98 µM | 1.12 µM | ACh-evoked currents in Xenopus oocytes | [4] |

| Emax | 733% of ACh-evoked current | - | Xenopus oocytes | [5] |

Unique Modulatory Profile

This compound is classified as a type II PAM, characterized by a profound slowing of the receptor's desensitization rate, leading to prolonged channel opening in the presence of an agonist.[1][6] At high concentrations, this compound can render ACh-evoked currents essentially non-decaying.[1] Interestingly, during brief agonist pulses, this compound can exhibit a type I-like modulation, augmenting peak currents without significantly altering the rapid desensitization kinetics.[3] This dual behavior distinguishes it from other type II PAMs like PNU-120596.[2][3]

Selectivity

This compound demonstrates high selectivity for the α7 nAChR.

| Receptor Subtype | Activity | Reference |

| 5-HT3A | No activity | [1][4] |

| α3β4 nAChR | No activity | [1][4] |

| α4β2 nAChR | No activity | [1][4] |

Effects on Native Receptors

In studies using rat hippocampal slices, this compound has been shown to:

-

Increase choline-evoked currents in CA1 stratum radiatum interneurons and dentate gyrus granule cells at a concentration of 10 µM.[1]

-

Enhance the recovery from inhibition/desensitization of α7 currents.[1]

-

Increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs).[1]

Signaling Pathway

The α7 nAChR is a ligand-gated ion channel with high permeability to calcium.[2] Upon activation by an agonist like acetylcholine, the channel opens, leading to an influx of cations, including Ca2+. This calcium influx can trigger various downstream signaling cascades. This compound, as a PAM, enhances this primary signal by increasing the probability of channel opening and prolonging its open state in the presence of the agonist.

Caption: Signaling pathway of α7 nAChR modulation by this compound.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the α7 nAChR.

Methodology:

-

Tissue Preparation: Rat cortical tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a crude membrane preparation. The resulting pellet is resuspended in the assay buffer.

-

Binding Reaction: Membrane homogenates are incubated with a fixed concentration of the radioligand [3H]A-585539 and varying concentrations of the competing ligand, this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

Incubation and Termination: The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To characterize the functional effects of this compound on recombinant α7 nAChRs.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the human or rat α7 nAChR subunit.

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a standard saline solution. The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and one for current recording. The membrane potential is held at a negative potential (e.g., -70 mV).

-

Drug Application: Acetylcholine is applied to the oocyte to evoke an inward current. To test the effect of this compound, the oocyte is pre-incubated with this compound for a specific duration before the co-application of this compound and acetylcholine.

-

Data Acquisition and Analysis: The evoked currents are recorded and analyzed to determine parameters such as peak current amplitude, EC50, and desensitization kinetics.

Caption: Workflow for two-electrode voltage clamp experiments.

In Vivo Potential

While this document focuses on the in vitro pharmacological properties, it is worth noting that this compound is brain penetrant and has shown efficacy in animal models.[4][6] For instance, it has been demonstrated to reverse auditory gating deficits in rodents, a preclinical model relevant to schizophrenia.[6]

Conclusion

This compound is a valuable pharmacological tool for studying the α7 nicotinic acetylcholine receptor. Its well-characterized binding affinity, potency, selectivity, and unique dual type I/type II modulatory profile make it a subject of significant interest. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers in the field of neuroscience and drug discovery. Further investigation into its in vivo effects and therapeutic potential is warranted.

References

- 1. In vitro pharmacological characterization of a novel allosteric modulator of alpha 7 neuronal acetylcholine receptor, 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (this compound), exhibiting unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Type I-like behavior of the type II α7 nicotinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A 867744 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 5. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

A-867744: A Technical Guide for Cognitive Deficit Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-867744 is a potent and selective positive allosteric modulator (PAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). As a Type II PAM, it enhances the receptor's response to acetylcholine, the endogenous agonist, by increasing the amplitude and duration of the current. This unique pharmacological profile has positioned this compound as a valuable tool for investigating the role of α7 nAChR in cognitive processes and as a potential therapeutic agent for cognitive deficits associated with various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its characterization.

Core Data Summary

In Vitro Pharmacology

The following table summarizes the key in vitro pharmacological parameters of this compound.

| Parameter | Value | Cell System | Agonist | Reference |

| EC50 | ~1 µM | Xenopus oocytes expressing human α7 nAChR | Acetylcholine | [1][2] |

| Maximal Potentiation | 733% of ACh-evoked current | Xenopus oocytes | Acetylcholine | [3] |

| Receptor Selectivity | No activity at 5-HT3A, α3β4, or α4β2 nAChRs | Various | - | [1] |

Pharmacokinetics

While specific quantitative data for Cmax and brain-to-plasma ratio are not detailed in the primary literature, the compound is described as having an acceptable pharmacokinetic profile across species, with brain levels sufficient to modulate α7 nAChRs.[4]

Preclinical Efficacy for Cognitive Deficits

The primary preclinical evidence for the efficacy of this compound in a model relevant to cognitive deficits comes from a sensory gating assay.

| Preclinical Model | Key Finding | Species | Reference |

| Auditory Sensory Gating | Normalized gating deficits | Rodent | [4] |

Further quantitative data from specific cognitive tests like the Novel Object Recognition task are not yet available in published literature.

Mechanism of Action & Signaling Pathway

This compound acts as a positive allosteric modulator at the α7 nAChR. It binds to a site on the receptor that is distinct from the acetylcholine binding site. This binding potentiates the receptor's response to acetylcholine, leading to an increased influx of calcium ions (Ca2+). This influx triggers downstream signaling cascades crucial for synaptic plasticity and cognitive function.

Figure 1: Signaling pathway of this compound via α7 nAChR modulation.

Experimental Protocols

Two-Electrode Voltage Clamp in Xenopus Oocytes

This protocol is used to determine the EC50 of this compound.

1. Oocyte Preparation:

-

Harvest oocytes from female Xenopus laevis.

-

Defolliculate the oocytes by enzymatic digestion.

-

Inject oocytes with cRNA encoding the human α7 nAChR subunit.

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

2. Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with saline solution.

-

Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

3. Drug Application and Data Acquisition:

-

Apply acetylcholine (ACh) at its EC20 concentration to elicit a baseline current response.

-

Co-apply a range of concentrations of this compound with the EC20 of ACh.

-

Record the peak current amplitude for each concentration of this compound.

-

Plot the potentiation of the ACh response as a function of this compound concentration to determine the EC50.

Figure 2: Workflow for EC₅₀ determination using two-electrode voltage clamp.

Auditory Sensory Gating in Rodents

This protocol assesses the ability of this compound to normalize sensory processing deficits.

1. Animal Preparation:

-

Implant electrodes epidurally over the hippocampus of anesthetized rodents.

-

Allow for a recovery period after surgery.

2. Auditory Stimulation Paradigm:

-

Place the conscious and freely moving animal in a sound-attenuating chamber.

-

Deliver pairs of identical auditory stimuli (clicks) with a short inter-stimulus interval (e.g., 500 ms). The first stimulus is the conditioning (S1) stimulus, and the second is the test (S2) stimulus.

-

Record the auditory evoked potentials (AEPs) from the hippocampal electrodes.

3. Drug Administration and Data Analysis:

-

Administer this compound or vehicle to the animals.

-

Collect AEPs before and after drug administration.

-

Measure the amplitude of the P50 wave of the AEP in response to both S1 and S2.

-

Calculate the sensory gating ratio (S2/S1). A ratio closer to 0 indicates better sensory gating.

-

Compare the S2/S1 ratios between the this compound and vehicle-treated groups.

Figure 3: Experimental workflow for the auditory sensory gating model.

Conclusion

This compound is a well-characterized α7 nAChR positive allosteric modulator with demonstrated in vitro potency and in vivo efficacy in a preclinical model of sensory gating deficits. Its selective mechanism of action makes it a valuable pharmacological tool for dissecting the role of the α7 nAChR in cognitive function. Further research is warranted to fully elucidate its potential in a broader range of cognitive deficit models and to establish a more detailed pharmacokinetic and safety profile. This guide provides a foundational resource for researchers and drug development professionals interested in utilizing this compound in their studies.

References

- 1. In vitro pharmacological characterization of a novel allosteric modulator of alpha 7 neuronal acetylcholine receptor, 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (this compound), exhibiting unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators | MDPI [mdpi.com]

- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (this compound) as a novel positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of A-867744: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-867744 is a potent and selective Type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes. As a Type II PAM, this compound enhances the receptor's response to agonists like acetylcholine by increasing both the peak current amplitude and prolonging the channel's open state, thereby significantly augmenting cholinergic signaling. This technical guide provides a comprehensive overview of the preclinical data available for this compound, summarizing its in vitro and in vivo pharmacological properties. The document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering detailed insights into the compound's mechanism of action, potency, selectivity, and its effects in preclinical models relevant to central nervous system disorders.

Core Compound Properties

| Property | Value | Reference |

| Chemical Name | 4-[5-(4-Chlorophenyl)-2-methyl-3-(1-oxopropyl)-1H-pyrrol-1-yl]benzenesulfonamide | |

| Molecular Formula | C₂₀H₁₉ClN₂O₃S | |

| Molecular Weight | 402.89 g/mol | |

| Class | Type II Positive Allosteric Modulator (PAM) of α7 nAChR | [1][2] |

| Mechanism of Action | This compound binds to an allosteric site on the α7 nAChR, distinct from the orthosteric acetylcholine binding site. This binding potentiates the receptor's response to an agonist by increasing the maximal efficacy and potency of the agonist and slowing the receptor's desensitization, leading to a prolonged ion channel opening.[2][3] |

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various electrophysiological and binding assays, demonstrating its potency and selectivity for the α7 nAChR.

Potency at α7 Nicotinic Acetylcholine Receptors

The potency of this compound in modulating α7 nAChR activity has been primarily assessed using two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing human or rat α7 nAChRs.

| Assay System | Agonist | Parameter | Value (μM) | Reference |

| Xenopus oocytes expressing human α7 nAChR | Acetylcholine | EC₅₀ | ~1.0 | [2][3] |

| Xenopus oocytes expressing human α7 nAChR | Acetylcholine | IC₅₀ | 0.98 | |

| Xenopus oocytes expressing rat α7 nAChR | Acetylcholine | EC₅₀ | 1.12 | [1] |

| Xenopus oocytes expressing rat α7 nAChR | Acetylcholine | IC₅₀ | 1.12 |

Selectivity Profile

This compound exhibits a high degree of selectivity for the α7 nAChR, with no significant activity observed at other related receptors.

| Receptor/Channel | Species | Assay Type | Activity | Reference |

| α3β4 nAChR | Not specified | Electrophysiology | No potentiation | [3] |

| α4β2 nAChR | Not specified | Electrophysiology | No potentiation | [3] |

| 5-HT₃ₐ Receptor | Not specified | Electrophysiology | No potentiation | [3] |

Radioligand Binding Assays

Radioligand binding studies have been conducted to investigate the binding site of this compound. These studies indicate that this compound does not compete with orthosteric ligands for binding to the acetylcholine binding site.

| Radioligand | Receptor/Tissue | Assay Type | Result | Reference |

| [³H]A-585539 (α7 agonist) | α7/5-HT₃ chimera | Displacement | No displacement | [3] |

| [³H]Methyllycaconitine (α7 antagonist) | Rat cortex α7* nAChRs | Displacement | No displacement | [3] |

| [³H]-α-bungarotoxin (α7 antagonist) | α7 nAChRs | Displacement | No significant displacement | [4] |

In Vivo Pharmacology & Pharmacokinetics

Preclinical in vivo studies have focused on the effects of this compound in rodent models of sensory gating, a translational model relevant to schizophrenia. While pharmacokinetic data is limited in the public domain, available information suggests the compound is brain penetrant.

Auditory Sensory Gating in Rodents

This compound has been shown to normalize deficits in auditory sensory gating in a rodent model, suggesting its potential to address sensory processing deficits observed in psychiatric disorders.[5]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical species such as rat and dog (e.g., Cmax, Tmax, half-life, oral bioavailability) are not extensively reported in publicly available literature. However, it is noted that the compound is brain penetrant. One study mentions that a structural derivative of this compound, compound 3 , exhibits excellent brain penetration.[6] Another related compound, 28 , also showed good oral bioavailability and optimal brain penetration in Wistar rats.[7]

| Species | Dose | Route | Brain Concentration | Time Point | B/P Ratio | Reference |

| Wistar Rat | 3 mg/kg | p.o. | 0.11–0.14 μM | 2 h | 0.1–0.2 | [7] |

Experimental Protocols

Detailed experimental protocols for the preclinical studies involving this compound are not fully available in the public domain. The following sections provide generalized methodologies for the key experiments cited, based on standard practices in the field.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is the primary method used to characterize the potency and mechanism of action of allosteric modulators like this compound at ligand-gated ion channels.

Methodology:

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNA encoding the human or rat α7 nAChR subunits. Injected oocytes are then incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a standard saline solution. Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

Compound Application: The oocyte is held at a negative membrane potential (e.g., -70 mV). This compound is pre-applied for a set duration, followed by co-application with an α7 agonist like acetylcholine.

-

Data Analysis: The potentiation of the agonist-evoked current by this compound is measured. Concentration-response curves are generated to determine the EC₅₀ or IC₅₀ values.

Auditory Sensory Gating Model in Rats

This in vivo model assesses the ability of the brain to filter out repetitive auditory stimuli, a process that is often impaired in schizophrenia.

Methodology:

-

Animal Preparation: Rats are anesthetized and implanted with recording electrodes in the hippocampus or over the vertex to record auditory evoked potentials (AEPs).

-

Auditory Stimulation: A paired-click paradigm is used, where two identical auditory stimuli (S1 and S2) are presented with a short inter-stimulus interval (e.g., 500 ms).

-

Drug Administration: this compound or vehicle is administered to the animals prior to the recording session.

-

AEP Recording: AEPs in response to the S1 and S2 stimuli are recorded. The key measure is the amplitude of the P50 wave (a positive-going wave at approximately 50 ms post-stimulus).

-

Data Analysis: The ratio of the S2 to S1 P50 amplitude (S2/S1 ratio) is calculated. A ratio closer to 1 indicates a deficit in sensory gating. The ability of this compound to reduce this ratio is a measure of its efficacy.

Signaling Pathway

This compound, as a positive allosteric modulator, enhances the signaling cascade initiated by the binding of an endogenous agonist, acetylcholine, to the α7 nAChR. This leads to an increased influx of calcium ions, which can trigger various downstream cellular events.

Discussion and Future Directions

This compound has demonstrated potent and selective positive allosteric modulation of the α7 nAChR in preclinical studies. Its ability to enhance cholinergic signaling and normalize sensory gating deficits in an animal model highlights its potential as a therapeutic agent for cognitive and sensory processing deficits in disorders such as schizophrenia.

However, a comprehensive understanding of its preclinical profile is limited by the lack of publicly available, detailed pharmacokinetic data across multiple species. Future research should aim to fully characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to better predict its clinical translatability. Furthermore, in vivo efficacy studies in a broader range of behavioral models of cognition and negative symptoms associated with schizophrenia would provide a more complete picture of its therapeutic potential. Safety pharmacology studies are also crucial to assess any potential off-target effects and establish a therapeutic window.

References

- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro pharmacological characterization of a novel allosteric modulator of alpha 7 neuronal acetylcholine receptor, 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (this compound), exhibiting unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diversity of Nicotinic Acetylcholine Receptor Positive Allosteric Modulators Revealed by Mutagenesis and a Revised Structural Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of neuronal nicotinic acetylcholine receptor allosteric modulators in animal behavior studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators | MDPI [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

A-867744: An In-Depth Technical Guide to its Selectivity for the α7 Nicotinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-867744 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes. As a Type II PAM, this compound enhances the receptor's response to the endogenous agonist acetylcholine (ACh) by increasing both the peak current amplitude and prolonging the channel's open state, thereby significantly augmenting cholinergic signaling. This technical guide provides a comprehensive overview of the selectivity profile of this compound for the α7 nAChR, detailing the quantitative data, experimental methodologies used for its characterization, and the associated signaling pathways.

Data Presentation: Selectivity Profile of this compound

The selectivity of this compound for the human and rat α7 nAChR over other nAChR subtypes and the 5-HT3A receptor is a key characteristic that has been demonstrated in multiple studies. The following tables summarize the quantitative data from functional and binding assays.

Table 1: Functional Activity of this compound at Nicotinic Acetylcholine Receptors

| Receptor Subtype | Species | Assay Type | Parameter | Value (µM) | Reference |

| α7 nAChR | Human | Two-Electrode Voltage Clamp (Xenopus oocytes) | IC50 | 0.98 | [1][2] |

| α7 nAChR | Rat | Two-Electrode Voltage Clamp (Xenopus oocytes) | IC50 | 1.12 | [1][2] |

| α7 nAChR | Human | Calcium Mobilization (FLIPR) | EC50 | ~1.0 | [3] |

| α3β4 nAChR | N/A | Electrophysiology | Activity | No activity | [1][2] |

| α4β2 nAChR | N/A | Electrophysiology | Activity | No activity | [1][2] |

Table 2: Binding Affinity of this compound for the α7 Nicotinic Acetylcholine Receptor

| Receptor Subtype | Radioligand | Tissue/Cell | Parameter | Value (nM) | Reference |

| α7 nAChR | [3H]A-585539 | Rat Cortex | Ki | 23 | [4] |

Note: While extensive off-target screening data from a broad safety panel for this compound is not publicly available, the existing data strongly supports its selectivity for the α7 nAChR over other closely related nAChR subtypes and the 5-HT3A receptor.

Experimental Protocols

The characterization of this compound's selectivity has primarily relied on two key experimental techniques: two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes and radioligand binding assays.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a cornerstone for studying the function of ion channels expressed in a heterologous system.

Methodology:

-

Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated using collagenase treatment.

-

cRNA Injection: Oocytes are injected with cRNA encoding the desired nAChR subunits (e.g., human or rat α7).

-

Incubation: Injected oocytes are incubated for 2-7 days at 16-18°C in a nutrient-rich medium to allow for receptor expression on the oocyte membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., ND96).

-

Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a specific holding potential (typically -50 to -70 mV).

-

The oocyte is perfused with a solution containing the agonist (e.g., acetylcholine) to elicit an inward current mediated by the expressed nAChRs.

-

To assess the effect of this compound, the oocyte is pre-incubated with varying concentrations of the compound before co-application with the agonist.

-

-

Data Analysis: The potentiation of the agonist-evoked current by this compound is measured. The concentration-response data is then fitted to a sigmoidal curve to determine the IC50 or EC50 value.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the target receptor are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]A-585539, an α7 nAChR agonist) and varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Mandatory Visualization

Selectivity Profile of this compound

Caption: Selectivity of this compound for α7 nAChR.

Experimental Workflow for Determining Selectivity

Caption: Workflow for selectivity determination.

α7 nAChR Signaling Pathway Modulated by this compound

Caption: this compound modulated α7 nAChR signaling.

Conclusion

This compound is a well-characterized positive allosteric modulator with a high degree of selectivity for the α7 nicotinic acetylcholine receptor. Its ability to potentiate α7 nAChR function without significantly affecting other nAChR subtypes or the 5-HT3A receptor makes it a valuable tool for studying the physiological and pathological roles of the α7 nAChR. The detailed experimental protocols and an understanding of the downstream signaling pathways are crucial for the continued investigation and potential therapeutic development of this compound and other selective α7 nAChR modulators. This in-depth technical guide provides a foundational resource for researchers in the field of neuroscience and drug discovery.

References

- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In vitro pharmacological characterization of a novel allosteric modulator of alpha 7 neuronal acetylcholine receptor, 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (this compound), exhibiting unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

A-867744: A Technical Guide to its Role in Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-867744 is a potent and selective Type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel deeply implicated in cognitive processes. Its unique pharmacological profile distinguishes it from other α7 PAMs, presenting a valuable tool for neuroscience research and a potential therapeutic agent for neurological and psychiatric disorders marked by cognitive deficits, such as schizophrenia and Alzheimer's disease. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative pharmacological data, experimental protocols for its characterization, and its impact on neurotransmission.

Introduction

The α7 nicotinic acetylcholine receptor is a homopentameric channel highly permeable to calcium, playing a crucial role in fast synaptic transmission and the modulation of neurotransmitter release. Its dysfunction is linked to cognitive impairments in various CNS disorders.[1] Positive allosteric modulators that enhance the function of the α7 nAChR without directly activating it represent a promising therapeutic strategy.[1] this compound, chemically known as 4-[5-(4-Chlorophenyl)-2-methyl-3-(1-oxopropyl)-1H-pyrrol-1-yl]benzenesulfonamide, is a Type II PAM that potentiates agonist-evoked currents, increases agonist potency, and slows receptor desensitization.[2] This guide delves into the technical specifics of this compound, providing researchers with the necessary information to effectively utilize this compound in their studies.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters of this compound's activity at α7 nAChRs.

| Parameter | Species | Value | Experimental System | Reference |

| EC50 | Human | 0.98 µM | ACh-evoked currents in Xenopus oocytes | [3][4] |

| Rat | 1.12 µM | ACh-evoked currents in Xenopus oocytes | [3][4] | |

| Emax | Rat | 733% of ACh-evoked α7 current | Xenopus oocytes | |

| Potentiation | - | Increases potency, Hill slope, and maximal efficacy of ACh | Xenopus oocytes | [2] |

| Selectivity | - | No activity at 5-HT3A, α3β4, or α4β2 nAChRs | - | [2][3][4] |

Mechanism of Action and Signaling Pathways

This compound is classified as a Type II PAM, which characteristically produces augmented and prolonged agonist-evoked currents.[5] However, it exhibits a unique profile. Unlike some other Type II PAMs, at lower concentrations, this compound does not induce a distinct secondary component in the current waveform.[2] At higher concentrations, it leads to essentially non-decaying currents in the presence of an agonist.[2] This suggests a distinct interaction with the receptor. Furthermore, this compound can displace the binding of α7-selective agonists that interact with the orthosteric site, a property not shared by all PAMs, indicating it may induce unique conformational changes in the receptor.[6]

The downstream signaling cascade following the activation of the α7 nAChR, and its potentiation by this compound, is multifaceted. The primary event is a significant influx of Ca2+, which acts as a second messenger to trigger multiple intracellular pathways. These include the PI3K-Akt and JAK2-STAT3 pathways, which are implicated in cell survival and anti-inflammatory responses, and the ERK/MAPK pathway, which is involved in synaptic plasticity and cognitive function.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to assess the modulatory effects of this compound on agonist-evoked currents at recombinant α7 nAChRs.

Methodology:

-

Oocyte Preparation: Harvest stage V-VI oocytes from Xenopus laevis. Defolliculate by incubation in collagenase solution.

-

cRNA Injection: Inject oocytes with cRNA encoding the human or rat α7 nAChR subunit. Incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with oocyte Ringer's solution (OR2).

-

Impale the oocyte with two glass microelectrodes filled with 3M KCl (voltage and current electrodes).

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

-

Compound Application:

-

Establish a stable baseline current.

-

Pre-apply this compound (at desired concentrations) for a defined period (e.g., 60 seconds).

-

Co-apply this compound with an α7 nAChR agonist (e.g., acetylcholine) and record the evoked current.

-

Perform a washout with OR2 solution.

-

-

Data Analysis: Measure the peak amplitude and decay kinetics of the agonist-evoked currents in the presence and absence of this compound. Calculate EC50, Emax, and Hill slope values.

Whole-Cell Patch Clamp Recording in Rat Hippocampal Neurons

This technique allows for the study of this compound's effects on native α7 nAChRs in a neuronal context.

Methodology:

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from young adult rats.

-

Neuron Identification: Identify CA1 stratum radiatum interneurons or dentate gyrus granule cells using infrared differential interference contrast (IR-DIC) microscopy.

-

Patch Clamp Recording:

-

Obtain a whole-cell patch clamp configuration using a borosilicate glass pipette filled with an appropriate internal solution.

-

Record spontaneous inhibitory postsynaptic currents (sIPSCs) or evoke α7 nAChR-mediated currents using a local application of choline or another selective agonist.

-

-

This compound Application: Bath-apply this compound (e.g., 10 µM) and observe changes in choline-evoked currents or sIPSC frequency and amplitude.[2]

-

Data Analysis: Analyze the changes in current amplitude, decay kinetics, and frequency of synaptic events before, during, and after the application of this compound.

In Vivo Microdialysis

This protocol enables the measurement of neurotransmitter levels in the brain of a freely moving animal following the administration of this compound.

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., hippocampus or prefrontal cortex) of an anesthetized rat.

-

Perfusion and Sampling:

-

After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline neurotransmitter level.

-

-

This compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection) and continue to collect dialysate samples.

-

Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., acetylcholine, glutamate, GABA) in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or electrochemical detection.

-

Data Analysis: Compare the neurotransmitter levels before and after this compound administration to determine its effect on neurotransmitter release.

Experimental Workflow for Characterization

The logical progression for characterizing a novel α7 nAChR PAM like this compound involves a multi-tiered approach, from initial in vitro screening to in vivo efficacy studies.

Conclusion

This compound stands out as a selective and potent Type II PAM of the α7 nAChR with a unique pharmacological profile. Its ability to robustly potentiate α7 nAChR function makes it an invaluable research tool for dissecting the role of this receptor in neurotransmission and synaptic plasticity. Furthermore, its demonstrated effects in preclinical models of cognition highlight its potential for further development as a therapeutic agent for a range of neurological and psychiatric disorders. The data and protocols presented in this guide are intended to facilitate further investigation into the properties and applications of this compound.

References

- 1. A Xenopus oocyte β subunit: Evidence for a role in the assembly/expression of voltage-gated calcium channels that is separate from its role as a regulatory subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α7 Nicotinic acetylcholine receptor: a key receptor in the cholinergic anti-inflammatory pathway exerting an antidepressant effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Dissolving A-867744 for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution of A-867744, a positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors (nAChRs), for use in in vitro experimental settings. Adherence to these procedures is crucial for ensuring the compound's stability, solubility, and optimal performance in cell-based assays.

Data Presentation: Solubility of this compound

This compound exhibits solubility in various organic solvents. The following table summarizes the quantitative solubility data for preparing stock solutions. It is highly recommended to use freshly opened, anhydrous dimethyl sulfoxide (DMSO) for the initial stock solution, as hygroscopic DMSO can negatively impact solubility.[1][2][3]

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| DMSO | 40.29[4] | 100[4] | Recommended for primary stock solutions. |

| Ethanol | 4.03[4] | 10[4] | Gentle warming may be required to fully dissolve. |

Molecular Weight of this compound: 402.89 g/mol [4]

Experimental Protocols

Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 40.29 mg of this compound.

-

Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. For 40.29 mg of this compound, add 1 mL of DMSO.

-

Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[1][2]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1][2][3]

Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the primary stock solution to final working concentrations for in vitro experiments. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

-

100 mM this compound stock solution in DMSO

-

Sterile cell culture medium or assay buffer

-

Sterile microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 100 mM stock solution in cell culture medium or assay buffer. For example, to prepare a 1 mM intermediate solution, dilute the 100 mM stock 1:100 (e.g., 2 µL of 100 mM stock in 198 µL of medium).

-

Final Dilution: Further dilute the intermediate solution to the desired final working concentration. For instance, to achieve a final concentration of 10 µM in a 1 mL final assay volume, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.

-

Mixing: Gently mix the working solution by pipetting up and down before adding it to the cells.

-

Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the this compound working solutions to account for any effects of the solvent on the experimental system.

Visualization of Protocols and Pathways

Experimental Workflow for this compound Dissolution

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway of this compound as a Positive Allosteric Modulator

This compound acts as a Type II Positive Allosteric Modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[5][6][7] It potentiates the receptor's response to an agonist, such as acetylcholine (ACh), by increasing both the peak current and prolonging the channel's open state, which can lead to enhanced downstream signaling.[5][7][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]